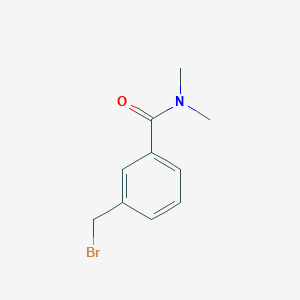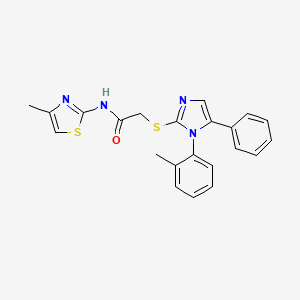![molecular formula C20H17N5O4 B2712795 6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034519-52-1](/img/structure/B2712795.png)
6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one is a compound of significant interest in pharmaceutical research. This molecule combines multiple functional groups that contribute to its potential as a therapeutic agent, particularly within the realms of oncology and neurology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one typically involves a multi-step process. Starting materials might include substituted benzo[d]oxazol-2-one derivatives and pyrido[2,3-d]pyrimidine intermediates. Key steps involve:
Formation of the benzo[d]oxazol-2(3H)-one core via cyclization reactions.
Incorporation of the piperidine-1-carbonyl group.
Fusion with the pyrido[2,3-d]pyrimidin-3(4H)-yl fragment under specific conditions such as heating with catalysts or reagents like palladium-carbon (Pd/C).
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability. This might involve continuous flow reactions, use of automated synthesis platforms, and stringent control over reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially transforming the oxopyrido group into more oxidized derivatives.
Reduction: Reduction processes may target the oxo or piperidine carbonyl groups, resulting in corresponding alcohol or amine derivatives.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitutions, facilitating the addition of various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles like alkoxides or amines.
Major Products Formed: These reactions yield a range of derivatives, from hydroxylated forms to various substituted analogs, depending on the specific reaction conditions employed.
Applications De Recherche Scientifique
6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one has broad research applications:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential anticancer and neuroprotective properties are under study, focusing on its activity against specific cellular targets.
Industry: Used in materials science for creating advanced polymers or as a precursor in the manufacture of specialty chemicals.
Mécanisme D'action
The compound likely exerts its effects through multiple mechanisms:
Molecular Targets: It may target specific enzymes or receptors involved in disease pathways, such as kinases or G-protein-coupled receptors.
Pathways Involved: Its activity might modulate signaling pathways critical for cell proliferation, apoptosis, or inflammation, such as the MAPK or PI3K/Akt pathways.
Comparaison Avec Des Composés Similaires
6-(4-(4-oxopyrimidin-2-yl)piperidin-1-yl)benzo[d]oxazol-2(3H)-one
6-(4-(4-oxopyridin-3-yl)piperidin-1-yl)benzo[d]oxazol-2(3H)-one
6-(4-(4-oxoquinazolin-2-yl)piperidin-1-yl)benzo[d]oxazol-2(3H)-one
Exploring the complexities of this compound reveals just how intricate and fascinating the world of chemistry can be! Got another molecule on your mind, or are you curious about something else entirely?
Propriétés
IUPAC Name |
6-[4-(4-oxopyrido[2,3-d]pyrimidin-3-yl)piperidine-1-carbonyl]-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c26-18(12-3-4-15-16(10-12)29-20(28)23-15)24-8-5-13(6-9-24)25-11-22-17-14(19(25)27)2-1-7-21-17/h1-4,7,10-11,13H,5-6,8-9H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJXJQYCWCTPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC5=C(C=C4)NC(=O)O5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid](/img/structure/B2712716.png)
![1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2712718.png)
![(E)-methyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2712719.png)


![N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide](/img/structure/B2712724.png)

![5-Ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol](/img/structure/B2712727.png)


![2,6-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2712732.png)


